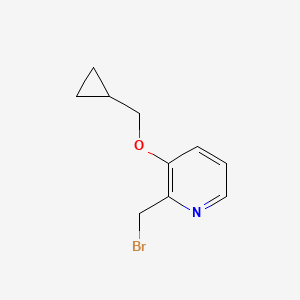
2,2,2-Trifluoro-N-(3-fluorophenyl)acetimidoyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-N-(3-fluorophenyl)acetimidoyl Chloride is a chemical compound with the molecular formula C8H5ClF3N and a molecular weight of 207.58 g/mol . This compound is characterized by the presence of trifluoromethyl and fluorophenyl groups, making it a valuable building block in organic synthesis, particularly in the development of fluorinated compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-N-(3-fluorophenyl)acetimidoyl Chloride typically involves the reaction of 2,2,2-trifluoroacetophenone with appropriate reagents to introduce the imidoyl chloride functionality . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or oxalyl chloride under anhydrous conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoro-N-(3-fluorophenyl)acetimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Addition Reactions: It can undergo addition reactions with nucleophiles, leading to the formation of new carbon-nitrogen bonds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with amines can yield amides, while reaction with alcohols can produce esters .
Scientific Research Applications
2,2,2-Trifluoro-N-(3-fluorophenyl)acetimidoyl Chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-(3-fluorophenyl)acetimidoyl Chloride involves its reactivity with nucleophiles, leading to the formation of new chemical bonds . The trifluoromethyl and fluorophenyl groups enhance the compound’s electrophilicity, making it highly reactive towards nucleophiles . This reactivity is exploited in various synthetic applications to introduce fluorinated groups into target molecules .
Comparison with Similar Compounds
- 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride
- 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride
- 2,2,2-Trifluoroacetophenone
Comparison: 2,2,2-Trifluoro-N-(3-fluorophenyl)acetimidoyl Chloride is unique due to the presence of both trifluoromethyl and fluorophenyl groups, which enhance its reactivity and make it a versatile building block in organic synthesis . Compared to similar compounds, it offers distinct advantages in terms of reactivity and the ability to introduce fluorinated groups into target molecules .
Properties
Molecular Formula |
C8H4ClF4N |
|---|---|
Molecular Weight |
225.57 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(3-fluorophenyl)ethanimidoyl chloride |
InChI |
InChI=1S/C8H4ClF4N/c9-7(8(11,12)13)14-6-3-1-2-5(10)4-6/h1-4H |
InChI Key |
DNDMAONGWLDHBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)N=C(C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Boc-6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine](/img/structure/B13680385.png)












